2-(1H-benzotriazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
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Overview
Description
2-(1H-benzotriazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the preparation of the benzotriazole intermediate through the reaction of o-phenylenediamine with nitrous acid.
Acylation Reaction: The benzotriazole intermediate is then subjected to an acylation reaction with 2-ethyl-6-methylphenyl acetic acid chloride in the presence of a base such as triethylamine.
Alkylation: The final step involves the alkylation of the acylated product with 1-methoxypropan-2-yl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzotriazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized as a UV stabilizer in plastics and coatings to prevent degradation.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, the compound may interact with cellular receptors or proteins, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzotriazol-1-yl)-N-(2-ethylphenyl)acetamide
- 2-(1H-benzotriazol-1-yl)-N-(2-methylphenyl)acetamide
- 2-(1H-benzotriazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1H-benzotriazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide exhibits unique properties due to the presence of the 1-methoxypropan-2-yl group. This group enhances the compound’s solubility and stability, making it more effective in various applications.
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C21H26N4O2/c1-5-17-10-8-9-15(2)21(17)25(16(3)14-27-4)20(26)13-24-19-12-7-6-11-18(19)22-23-24/h6-12,16H,5,13-14H2,1-4H3 |
InChI Key |
BYGDZLMPLHQOHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C3=CC=CC=C3N=N2)C |
Origin of Product |
United States |
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